

# Application Notes and Protocols for IPI-9119 In Vivo Administration

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These application notes provide detailed protocols for the in vivo administration of **IPI-9119**, a potent and irreversible inhibitor of Fatty Acid Synthase (FASN), for preclinical research in oncology, particularly in castration-resistant prostate cancer (CRPC) models.

#### **Overview**

**IPI-9119** is a selective inhibitor of FASN, a key enzyme in the de novo lipogenesis pathway, which is often upregulated in cancer cells.[1][2][3][4] Inhibition of FASN by **IPI-9119** leads to a reduction in the expression of the androgen receptor (AR) and its splice variants, such as AR-V7, through the induction of endoplasmic reticulum (ER) stress.[1] This mechanism makes **IPI-9119** a valuable tool for studying lipid metabolism in cancer and for evaluating novel therapeutic strategies against CRPC.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **IPI-9119** from in vitro and in vivo studies.

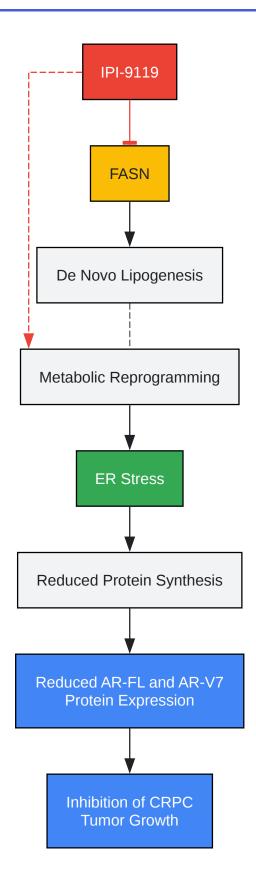


Parameter	Value	Cell Lines/Model	Source
In Vitro IC50	0.3 nM	Purified Human FASN	
Cellular Occupancy IC50	~10 nM	HCT-116	
Effective In Vitro Concentration	0.05 - 5 μΜ	LNCaP, 22Rv1, LNCaP-95	
In Vivo Administration Route	Subcutaneous (SC) Pump Infusion	CRPC Xenograft Mouse Models	
In Vivo Dose & Schedule	100 mg/mL solution at 0.5 μL/h for 28 days	LNCaP-95 Xenografts	
Alternative In Vivo Route & Dose	Single oral dose of 200 mg/kg (PK/PD) or 200 mg/kg BID for 10 days (efficacy)	HCT-116 Xenografts	

# **Signaling Pathway**

**IPI-9119** inhibits FASN, leading to a disruption in lipid metabolism and inducing ER stress. This, in turn, suppresses the expression of both full-length androgen receptor (AR-FL) and its splice variant AR-V7, ultimately inhibiting tumor growth in castration-resistant prostate cancer models.





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Caption: IPI-9119 signaling pathway in CRPC.



# Experimental Protocols Preparation of IPI-9119 Formulation for In Vivo Administration

This protocol describes the preparation of **IPI-9119** for subcutaneous administration using a solvent-based formulation.

#### Materials:

- IPI-9119 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- · Vortex mixer

#### Procedure:

- Prepare a stock solution of IPI-9119 in DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved.
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 to the tube. The volumetric ratio of DMSO to PEG300 should be 1:4. Mix thoroughly by vortexing.
- Add Tween-80 to the mixture. The volumetric ratio of the DMSO/PEG300 mixture to Tween-80 should be 10:1. Mix until the solution is clear.



- Add Saline to the final desired volume. The final volume of saline will be approximately 45% of the total volume.
- The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Prepare the working solution fresh on the day of use.

### In Vivo Efficacy Study in a CRPC Xenograft Model

This protocol outlines the administration of **IPI-9119** to tumor-bearing mice using subcutaneous osmotic pumps.

#### Materials and Animals:

- Male immunodeficient mice (e.g., NSG or NOD/SCID)
- CRPC cells (e.g., LNCaP-95)
- Matrigel
- ALZET osmotic pumps (e.g., Model 2004, for 28-day infusion)
- IPI-9119 formulation (prepared as in Protocol 4.1)
- Surgical tools for pump implantation
- Calipers for tumor measurement

#### **Experimental Workflow:**



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Caption: Experimental workflow for in vivo efficacy study.

#### Procedure:

- Tumor Cell Implantation: Subcutaneously inject a suspension of CRPC cells (e.g., 1-2 x 10<sup>6</sup> cells) mixed with Matrigel into the flanks of the mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
- Pump Preparation and Implantation:
  - Fill ALZET osmotic pumps with the IPI-9119 formulation (for the treatment group) or the vehicle control (for the control group) according to the manufacturer's instructions.
  - Surgically implant the osmotic pumps subcutaneously on the dorsal side of the mice.
- Treatment and Monitoring:
  - The pumps will deliver the compound continuously at a specified rate (e.g., 0.5 μL/h for 28 days).
  - Measure tumor volume and body weight 2-3 times per week.
- Study Endpoint: At the end of the treatment period (e.g., 28 days), or when tumors reach a
  predetermined endpoint, euthanize the mice and collect tumors for further analysis.
- Data Analysis: Analyze the tumor growth inhibition data and assess any treatment-related toxicity by monitoring body weight changes.

# **Concluding Remarks**

The provided protocols and data serve as a comprehensive guide for researchers utilizing **IPI-9119** in in vivo studies. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the investigation of FASN inhibition in cancer biology and drug development.



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